molecular formula C19H13N3O2 B2538994 N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797084-26-4

N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2538994
CAS No.: 1797084-26-4
M. Wt: 315.332
InChI Key: LRKGQDCCLVWRBM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyanophenyl group and a pyridin-2-yloxy group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, followed by the reaction with ammonia to yield 3-aminobenzoic acid.

    Introduction of the Pyridin-2-yloxy Group: The 3-aminobenzoic acid is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridin-2-yloxy group.

    Attachment of the Cyanophenyl Group: Finally, the compound is reacted with 4-cyanophenyl isocyanate to attach the cyanophenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yloxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the pyridin-2-yloxy group.

Scientific Research Applications

N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, the presence of the cyanophenyl and pyridin-2-yloxy groups allows for specific interactions with target proteins, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridin-3-yloxy group.

    N-(4-cyanophenyl)-3-(pyridin-4-yloxy)benzamide: Similar structure but with the pyridin-4-yloxy group.

    N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide group.

Uniqueness

N-(4-cyanophenyl)-3-(pyridin-2-yloxy)benzamide is unique due to the specific positioning of the pyridin-2-yloxy group, which imparts distinct chemical properties and reactivity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c20-13-14-7-9-16(10-8-14)22-19(23)15-4-3-5-17(12-15)24-18-6-1-2-11-21-18/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGQDCCLVWRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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